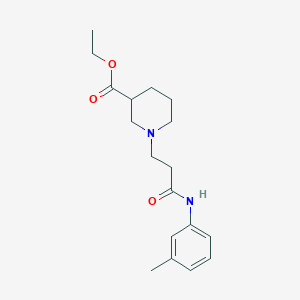
N-(2,5-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide, commonly known as DMMDA-2, is a synthetic compound that belongs to the phenethylamine family. It was first synthesized by Alexander Shulgin in the 1970s and is known for its psychoactive properties. However, in recent years, it has gained attention in the scientific community for its potential applications in various research fields.
Mecanismo De Acción
DMMDA-2 acts as a partial agonist of the 5-HT2A receptor, meaning it binds to the receptor and activates it to a lesser extent than a full agonist. This results in a moderate increase in serotonin neurotransmission, leading to altered perception, mood, and cognition.
Biochemical and Physiological Effects:
Studies have shown that DMMDA-2 can induce changes in brain activity and behavior, such as altered sensory perception, enhanced creativity, and increased empathy. It has also been found to have potential therapeutic applications in treating certain mental health disorders, such as depression and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMMDA-2 in lab experiments is its high potency and selectivity for specific serotonin receptors, which allows for precise manipulation of neurotransmitter activity. However, its psychoactive properties can also pose a risk to researchers and require careful handling and storage.
Direcciones Futuras
Future research on DMMDA-2 could focus on its potential therapeutic applications in treating mental health disorders, as well as its use in forensic analysis and drug development. Additionally, further studies could explore its effects on other serotonin receptors and their potential implications for brain function and behavior.
Métodos De Síntesis
DMMDA-2 can be synthesized through a multi-step process involving the condensation of 2,5-dimethoxybenzaldehyde with 4-methylpiperidine, followed by reduction and acylation. The final product is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
DMMDA-2 has been used in various scientific research studies, including neuropharmacology, medicinal chemistry, and forensic analysis. It has been found to have affinity for serotonin receptors, particularly 5-HT2A and 5-HT2C, which are involved in regulating mood, cognition, and perception.
Propiedades
Fórmula molecular |
C17H26N2O3 |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
N-(2,5-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide |
InChI |
InChI=1S/C17H26N2O3/c1-13-6-9-19(10-7-13)11-8-17(20)18-15-12-14(21-2)4-5-16(15)22-3/h4-5,12-13H,6-11H2,1-3H3,(H,18,20) |
Clave InChI |
JDSOCLFZVCMCRY-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)CCC(=O)NC2=C(C=CC(=C2)OC)OC |
SMILES canónico |
CC1CCN(CC1)CCC(=O)NC2=C(C=CC(=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 1-[3-oxo-3-(3-toluidino)propyl]-4-piperidinecarboxylate](/img/structure/B248137.png)
![Ethyl 4-[3-oxo-3-(3-toluidino)propyl]-1-piperazinecarboxylate](/img/structure/B248139.png)
![3-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(3-methylphenyl)propanamide](/img/structure/B248141.png)





![N-(2,3-dihydro-1H-inden-5-yl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide](/img/structure/B248151.png)
![N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B248154.png)
![1-[2-(Indan-5-ylcarbamoyl)-ethyl]-piperidine-4-carboxylic acid amide](/img/structure/B248157.png)